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Compound of Interest

Compound Name: 3-Methyl-1h-indol-6-amine

Cat. No.: B2756146 Get Quote

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic drugs. The specific substitution pattern of 3-Methyl-
1H-indol-6-amine, featuring an electron-donating amine group on the benzene ring and a

methyl group on the pyrrole ring, modulates its electronic properties and potential biological

activity. Accurate structural elucidation and purity assessment are paramount for any research

and development endeavor, making a thorough understanding of its spectroscopic signature

essential. This guide details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics of the title compound, providing a robust

framework for its identification.

The molecular structure, with the IUPAC numbering convention, is presented below. The amine

at the C6 position and the methyl group at the C3 position are expected to significantly

influence the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of 3-Methyl-1H-indol-6-amine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the known effects of

substituents on the indole ring system.[1][2]

Experimental Protocol: NMR Data Acquisition
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A standardized protocol ensures data reproducibility and quality.

Sample Preparation: Weigh 5-10 mg of 3-Methyl-1H-indol-6-amine and dissolve it in 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]

DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the

exchange of N-H protons, often allowing for their observation.

¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include a

30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are sufficient.[3]

¹³C NMR Acquisition: Employ a proton-decoupled pulse program. Due to the low natural

abundance of ¹³C, a larger number of scans (1024-4096) is required. A spectral width of 200-

250 ppm and a relaxation delay of 2-5 seconds are appropriate.[3]

D₂O Exchange: To confirm the identity of N-H protons, a drop of D₂O can be added to the

NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The signals

corresponding to the N-H protons will disappear or significantly diminish.[4]
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Caption: General workflow for NMR spectroscopic analysis.
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Predicted ¹H NMR Spectrum
The presence of the electron-donating -NH₂ group at C6 and the -CH₃ group at C3 will cause

significant shielding (upfield shifts) of nearby protons compared to unsubstituted indole. The

data is predicted for a DMSO-d₆ solvent.

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H1 (N-H) ~10.5 broad singlet -

Indole N-H,

exchangeable

with D₂O.

H7 ~7.1 doublet d, J ≈ 8.5

Ortho coupling

with H5 is not

present; coupled

to H5.

H2 ~6.9 singlet s

Typical position

for H2 in 3-

substituted

indoles.

H4 ~6.8 doublet d, J ≈ 8.5
Ortho coupling

with H5.

H5 ~6.5
doublet of

doublets
dd, J ≈ 8.5, 2.0

Ortho coupling to

H4 and meta

coupling to H7.

C6-NH₂ ~4.5 broad singlet -

Amine protons,

exchangeable

with D₂O.

C3-CH₃ ~2.2 singlet s
Methyl group

protons.

Predicted ¹³C NMR Spectrum
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The carbon signals are also influenced by the substituents. The -NH₂ group is a strong

activating group and will significantly shield the ortho (C5, C7) and para (C3a) carbons.

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

C6 ~142
Carbon bearing the amine

group, significantly deshielded.

C7a ~137

C3a ~128

C2 ~122

C4 ~118
Shielded by the para amine

group.

C5 ~108
Shielded by the ortho amine

group.

C3 ~111

C7 ~98
Strongly shielded by the ortho

amine group.

C3-CH₃ ~9.5 Aliphatic methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to

ensure good contact.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to
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improve the signal-to-noise ratio.

Predicted Characteristic IR Absorption Bands
The spectrum will be dominated by absorptions from the N-H, C-H, C=C, and C-N bonds.

Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Expected Intensity

3450 - 3350 Primary Amine (N-H) Asymmetric Stretch Medium

3350 - 3250 Primary Amine (N-H) Symmetric Stretch Medium

~3300 Indole (N-H) Stretch Medium, Broad

3100 - 3000 Aromatic C-H Stretch Medium

2950 - 2850 Aliphatic C-H (Methyl) Stretch Medium-Weak

1650 - 1580 Primary Amine (N-H) Bend (Scissoring) Strong

1600 - 1450 Aromatic C=C Ring Stretch Medium-Strong

1335 - 1250 Aromatic C-N Stretch Strong

910 - 665 Primary Amine (N-H) Wag Broad, Strong

References for IR data interpretation:[4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural information derived from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Ionization:
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Electron Ionization (EI): For volatile and thermally stable compounds. Provides extensive

fragmentation, which is useful for structural elucidation.

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile

molecules. It typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.

[3]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

Predicted Mass Spectrum
Molecular Formula: C₉H₁₀N₂[6]

Monoisotopic Mass: 146.0844 g/mol

Molecular Ion (ESI): A prominent peak is expected for the protonated molecule [M+H]⁺ at

m/z 147.0922.

Molecular Ion (EI): The molecular ion peak [M]⁺˙ would be observed at m/z 146.0844. The

nitrogen rule (an even molecular weight corresponds to an even number of nitrogen atoms)

holds true.[4]

Predicted Fragmentation Pathway (EI)
In an EI spectrum, the initial molecular ion is a radical cation that undergoes fragmentation. For

3-methylindoles, a common pathway involves the expansion of the pyrrole ring to form a stable

quinolinium-like cation.

[C₉H₁₀N₂]⁺˙
m/z = 146

[C₈H₇N₂]⁺
m/z = 131

- •CH₃

[C₈H₈N]⁺
m/z = 116

- HCN, -H
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Caption: A simplified predicted fragmentation pathway for 3-Methyl-1H-indol-6-amine under EI

conditions.

A key fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to yield a stable ion at

m/z 131. Another characteristic fragmentation of indoles involves the loss of hydrogen cyanide

(HCN, 27 Da), which could lead to further fragments.

Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 3-
Methyl-1H-indol-6-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on

established chemical principles and data from analogous structures. Researchers can use this

information to design experiments, identify the compound, and confirm its structure and purity

during synthesis or isolation. The provided protocols and workflows offer a standardized

approach to acquiring high-quality data for this and other novel indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2756146#spectroscopic-data-nmr-ir-ms-for-3-methyl-
1h-indol-6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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